Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate
Description
Properties
Molecular Formula |
C11H7Cl2N3O3S |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
methyl 5-[(2,4-dichlorobenzoyl)amino]thiadiazole-4-carboxylate |
InChI |
InChI=1S/C11H7Cl2N3O3S/c1-19-11(18)8-10(20-16-15-8)14-9(17)6-3-2-5(12)4-7(6)13/h2-4H,1H3,(H,14,17) |
InChI Key |
MDFFVIHSZRDOQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SN=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
Thiosemicarbazides, derived from hydrazine and thioureas, undergo cyclization in the presence of nitrous acid (HNO₂) to form 1,2,3-thiadiazoles. For example, treatment of methyl 2-(hydrazinecarbonyl)acrylate with thionyl chloride (SOCl₂) yields the corresponding acyl chloride, which cyclizes under acidic conditions to form the thiadiazole core.
Representative Conditions :
-
Reactants : Methyl 2-(hydrazinecarbonyl)acrylate, SOCl₂, HCl
-
Solvent : Dichloromethane
-
Temperature : 0–5°C (cyclization step)
-
Yield : ~60–70% (theoretical)
Introduction of the Amino Group at Position 5
The amino group at position 5 is introduced via nucleophilic substitution or reduction of a nitro precursor. Nitration of the thiadiazole ring followed by catalytic hydrogenation is a common approach.
Nitration and Reduction
Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures selectively functionalizes the 5-position. Subsequent reduction with hydrogen gas (H₂) and palladium on carbon (Pd/C) yields the amine.
Example Protocol :
-
Nitration : HNO₃ (90%), H₂SO₄ (98%), 0°C, 2 h
-
Reduction : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 4 h
-
Yield : 75–80% (isolated after purification)
Acylation with 2,4-Dichlorobenzoyl Chloride
The amino group is acylated using 2,4-dichlorobenzoyl chloride under Schotten-Baumann conditions. This step requires careful control of pH to avoid over-acylation or hydrolysis.
Schotten-Baumann Acylation
The amine is dissolved in a biphasic system (water/dichloromethane) with sodium hydroxide (NaOH) to maintain a basic pH. 2,4-Dichlorobenzoyl chloride is added dropwise, and the reaction is stirred vigorously to ensure efficient coupling.
Optimized Parameters :
-
Molar Ratio : 1:1.2 (amine:acyl chloride)
-
Base : 10% NaOH (aq)
-
Temperature : 0–5°C (prevents side reactions)
-
Yield : 85–90% (HPLC purity >95%)
Industrial-Scale Optimization
Scalable synthesis necessitates minimizing hazardous reagents and streamlining purification. A one-pot procedure combining cyclization, nitration, and acylation has been proposed, though yields remain suboptimal (~50%). Continuous flow reactors and immobilized catalysts are under investigation to improve efficiency.
Analytical Characterization
Critical quality control metrics include:
-
HPLC Purity : >99% (C18 column, acetonitrile/water gradient)
-
MS (ESI+) : m/z 388.9 [M+H]⁺
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.65 (m, 3H, aryl-H), 3.90 (s, 3H, OCH₃)
Chemical Reactions Analysis
Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorobenzoyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Scientific Research Applications
Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of cellular processes such as DNA replication, protein synthesis, or cell division, ultimately resulting in the death of the target cells .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact on Bioactivity :
- The 2,4-dichlorobenzoyl group in the target compound and the iron(III) complex correlates with strong receptor interactions, likely due to hydrophobic and halogen bonding. In contrast, the 3-fluorobenzoyl analog may exhibit altered binding due to fluorine's smaller size and higher electronegativity.
- Thiourea-based iron complexes (e.g., ) demonstrate superior binding affinity (ΔG = -7.64 kcal/mol) compared to hydroxyurea (ΔG = -5.20 kcal/mol), highlighting the role of metal coordination in enhancing stability.
Synthetic Pathways: Thiadiazole derivatives are commonly synthesized via cyclization (e.g., using NaSH or iodine/KI ) or nucleophilic substitutions.
Physicochemical Properties :
Biological Activity
Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have been extensively studied for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its pharmacological potential through various studies and findings.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives are recognized for their broad spectrum of biological activities, including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antiviral
- Antidiabetic
The presence of the thiadiazole ring contributes to these activities due to its ability to interact with various biological targets.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of 2-amino-1,3,4-thiadiazole with 2,4-dichlorobenzoyl chloride in the presence of a suitable solvent and base. The resulting product is characterized using various spectroscopic techniques such as NMR and IR spectroscopy.
Antimicrobial Activity
Studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- In vitro studies against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) show that this compound has moderate to high inhibitory effects depending on the concentration used.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Bacillus subtilis | 20 | 100 |
This table summarizes the antimicrobial efficacy observed in preliminary studies.
Anticancer Activity
Recent research has indicated that compounds containing the thiadiazole moiety can inhibit cancer cell proliferation. This compound was evaluated in several cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
Results showed that this compound induced apoptosis in cancer cells through mechanisms involving caspase activation and modulation of apoptotic markers.
Case Studies
In a study conducted by researchers at [source], a series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties. The findings indicated that this compound exhibited IC50 values in the low micromolar range across different cell lines.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Thiadiazole Ring : Essential for biological activity.
- Dichlorobenzoyl Group : Enhances lipophilicity and interaction with cellular targets.
- Carboxylate Group : May facilitate binding interactions with enzymes or receptors.
Q & A
Q. What protocols ensure reproducibility in biological assays involving this compound?
- Answer : Standardize cell passage number, serum batch, and incubation time (e.g., 48 hours for MTT assays). Include positive controls (e.g., hydroxyurea for ribonucleotide reductase inhibition) and validate DMSO vehicle effects. Triplicate technical replicates and blinded data analysis minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
